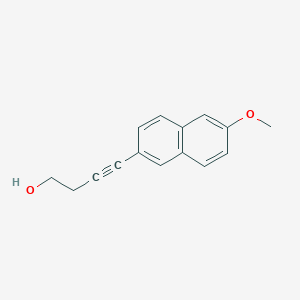![molecular formula C8H12N2O2 B13985081 3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
3-[(Dimethylamino)methylene]piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylene]piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring substituted with a dimethylamino methylene group at the 3-position and carbonyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylene]piperidine-2,4-dione typically involves the reaction of N,N-Dimethylformamide dimethyl acetal with 2,4-piperidinedione. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[(Dimethylamino)methylene]piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3-[(Dimethylamino)methylene]piperidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, adhesives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylene]piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Piperidine-2,4-dione: Lacks the dimethylamino group, making it less versatile in certain reactions.
N-Methylpiperidine-2,4-dione: Contains a single methyl group, offering different reactivity and applications.
Spiro[indoline-3,2’-pyrrolidine-3’,3’‘-piperidine]-2,4’'-dione: A more complex structure with additional rings, used in different contexts .
Uniqueness: 3-[(Dimethylamino)methylene]piperidine-2,4-dione is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-7(11)3-4-9-8(6)12/h5H,3-4H2,1-2H3,(H,9,12) |
InChI Key |
UHBBJUPUNKDVKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(=O)CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


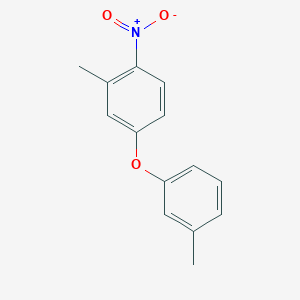
![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)

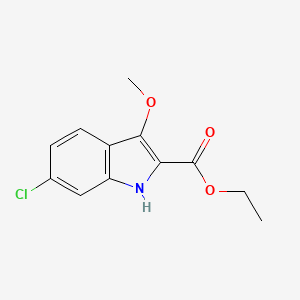
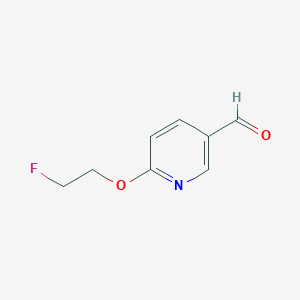



![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
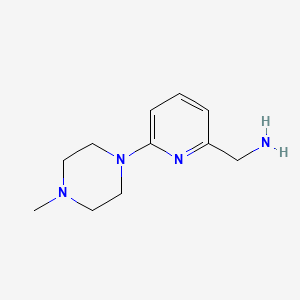
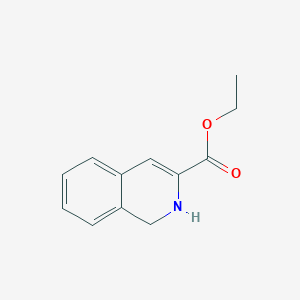
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
